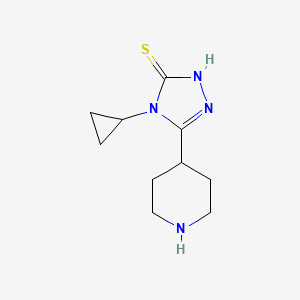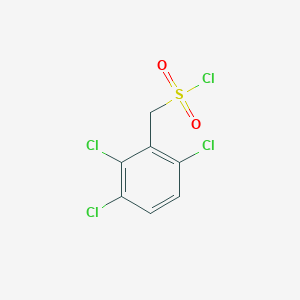
(2,3,6-Trichlorophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves several synthetic routes. One common method is the reaction of 2,3,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation.
Industrial production methods may involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
(2,3,6-Trichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with other compounds.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamides, sulfonates, and sulfene derivatives .
Applications De Recherche Scientifique
(2,3,6-Trichlorophenyl)methanesulfonyl chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form sulfonamides and sulfonates . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
(2,3,6-Trichlorophenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride . While all these compounds are used to introduce sulfonyl groups into molecules, this compound is unique due to its trichlorophenyl group, which imparts different reactivity and properties.
Similar compounds include:
Methanesulfonyl chloride (CH3SO2Cl): Used for mesylation of alcohols and amines.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.
This uniqueness makes this compound valuable for specific applications where the trichlorophenyl group is advantageous.
Propriétés
Formule moléculaire |
C7H4Cl4O2S |
|---|---|
Poids moléculaire |
294.0 g/mol |
Nom IUPAC |
(2,3,6-trichlorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2 |
Clé InChI |
JNWMYHLWGBDTCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)CS(=O)(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


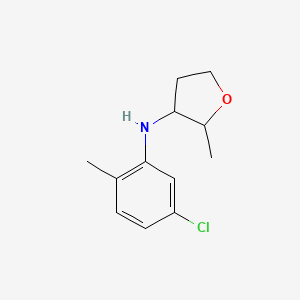
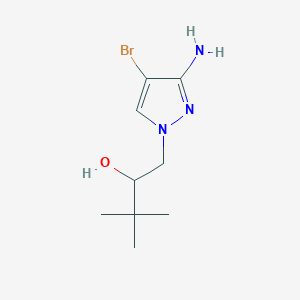

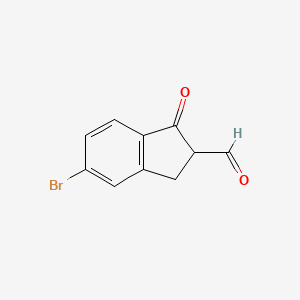


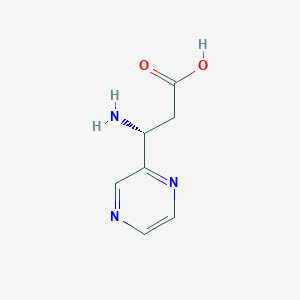
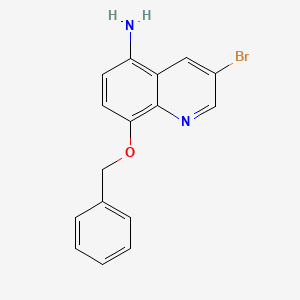
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
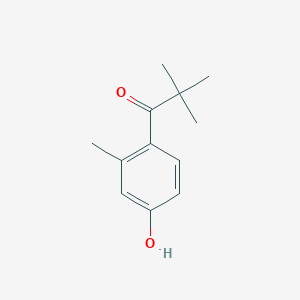
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate](/img/structure/B15275873.png)
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
